molecular formula C16H15ClN2O3S B2611288 4-(4-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-oxobutanamide CAS No. 1421460-17-4

4-(4-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-oxobutanamide

Cat. No. B2611288
CAS RN: 1421460-17-4
M. Wt: 350.82
InChI Key: GQEXXPXKQVEVIM-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-oxobutanamide” is a complex organic molecule. It contains a pyrano[4,3-d]thiazole ring, which is a heterocyclic compound . The molecule also includes a 4-chlorophenyl group and a butanamide group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrano[4,3-d]thiazole ring, for example, would contribute to the rigidity of the molecule and could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the pyrano[4,3-d]thiazole ring might make it reactive towards certain types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom in the 4-chlorophenyl group could affect its polarity and solubility .

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis of related compounds, exploring their structural characteristics through techniques like crystallography. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural compounds, highlighting the importance of crystallization and single-crystal diffraction in understanding molecular structures (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).

Computational Analysis and Molecular Docking

Computational studies, including density functional theory (DFT) and molecular docking, have been employed to predict the reactivity, stability, and biological activity of similar molecules. Viji, Balachandran, Babiyana, Narayana, and Saliyan (2020) conducted quantum chemical calculations and molecular docking to assess the biological effect of a closely related compound, offering insights into its potential interactions with biological targets (Viji, A., Balachandran, V., Babiyana, S., Narayana, B., & Saliyan, V. V., 2020).

Antimicrobial and Anticancer Activity

There is significant interest in evaluating the antimicrobial and anticancer activities of compounds within this chemical class. Studies have synthesized new derivatives, testing their biological activities against various microbial strains and cancer cell lines, indicating potential therapeutic applications. For instance, Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, and Pathak (2008) synthesized derivatives and assessed their antimicrobial activities, highlighting some compounds' significant inhibition on bacterial and fungal growth (Akbari, J., Kachhadia, P. K., Tala, S., Bapodra, A., Dhaduk, M. F., Joshi, H., Mehta, K., & Pathak, S., 2008).

Corrosion Inhibition

Moreover, the compound and its derivatives have been studied for their potential applications beyond biomedicine, such as in corrosion inhibition. Saraswat and Yadav (2020) investigated quinoxaline derivatives, including compounds with similar structures, for their efficacy as corrosion inhibitors, combining experimental techniques with computational analyses to elucidate their protective mechanisms (Saraswat, V., & Yadav, M., 2020).

properties

IUPAC Name

4-(4-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-11-3-1-10(2-4-11)13(20)5-6-15(21)19-16-18-12-7-8-22-9-14(12)23-16/h1-4H,5-9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEXXPXKQVEVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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